4-Methylpyrrolidine-3-carbonitrile
Overview
Description
4-Methylpyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H10N2. It is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a nitrile group (-CN) at the third carbon and a methyl group (-CH3) at the fourth carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 3-cyanopyrrolidine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Methylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes by binding to active sites or allosteric sites on proteins . Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but without the nitrile and methyl groups.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: 4-Methylpyrrolidine-3-carbonitrile is unique due to the presence of both a nitrile and a methyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-methylpyrrolidine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-8-4-6(5)2-7/h5-6,8H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYMJRBDODQQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735768 | |
Record name | 4-Methylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922492-75-9 | |
Record name | 4-Methylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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